molecular formula C9H9FO B071180 2-(2-Fluorophenyl)propanal CAS No. 189445-62-3

2-(2-Fluorophenyl)propanal

Cat. No.: B071180
CAS No.: 189445-62-3
M. Wt: 152.16 g/mol
InChI Key: YBNBXDDQNRVUIN-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)propanal is an aromatic aldehyde featuring a fluorine atom at the ortho position of the phenyl ring and a propanal (aldehyde) group attached to the benzylic carbon. The ortho-fluorine substituent likely influences electronic and steric properties, enhancing stability or modulating reactivity compared to non-fluorinated or para/meta-substituted analogs.

Properties

CAS No.

189445-62-3

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

2-(2-fluorophenyl)propanal

InChI

InChI=1S/C9H9FO/c1-7(6-11)8-4-2-3-5-9(8)10/h2-7H,1H3

InChI Key

YBNBXDDQNRVUIN-UHFFFAOYSA-N

SMILES

CC(C=O)C1=CC=CC=C1F

Canonical SMILES

CC(C=O)C1=CC=CC=C1F

Synonyms

Benzeneacetaldehyde, 2-fluoro-alpha-methyl-, (-)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Substituted Propanal Derivatives

2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal ():
This compound replaces the fluorine atom with a prenyl (3-methylbut-2-en-1-yl) group. The bulky prenyl substituent may reduce electrophilicity at the aldehyde group compared to 2-(2-fluorophenyl)propanal due to steric hindrance. Additionally, the electron-donating nature of the prenyl group could decrease the phenyl ring's electron-withdrawing effect, altering reactivity in nucleophilic additions or oxidation reactions. The patent highlights its use as an aromatic ingredient, suggesting that fluorine substitution in 2-(2-fluorophenyl)propanal might enhance volatility or stability in fragrance applications .

Comparison with Fluorophenyl Ketones

1-(3-Fluorophenyl)-2-propanone (): This ketone differs in functional group (ketone vs. aldehyde) and fluorine position (meta vs. ortho). Aldehydes generally exhibit higher reactivity than ketones due to the lower steric hindrance and stronger electrophilicity of the carbonyl carbon. For instance, 2-(2-fluorophenyl)propanal may undergo faster oxidation to the corresponding carboxylic acid compared to the ketone. The ortho-fluorine could further polarize the aldehyde group, enhancing its susceptibility to nucleophilic attack .

Comparison with Fluorophenyl Alcohols

2-Phenyl-2-propanol (): This secondary alcohol has a hydroxyl group instead of an aldehyde. The alcohol’s higher boiling point (202°C vs. propanal’s typical ~49°C for non-fluorinated analogs) is attributed to hydrogen bonding. The fluorine in 2-(2-fluorophenyl)propanal may slightly increase its boiling point compared to non-fluorinated propanal due to dipole interactions, but it would still remain lower than alcohols .

Positional Isomerism: Ortho vs. Meta/Para Fluorine

lists 2-, 3-, and 4-fluorophenyl oxadiazoles, highlighting positional effects. Meta- and para-fluorine substituents, in contrast, exert primarily electronic effects (e.g., para-fluorine’s strong electron-withdrawing effect via resonance) without steric interference .

Atmospheric Reactivity: Propanal vs. Acetone

demonstrates that non-fluorinated propanal exhibits distinct atmospheric behavior compared to acetone, with slower degradation and less variability. Fluorination in 2-(2-fluorophenyl)propanal may further alter its atmospheric lifetime due to increased resistance to oxidation or photolysis, though this requires experimental validation .

Data Tables

Table 1: Physical Properties of Selected Fluorophenyl Compounds

Compound Boiling Point (°C) Melting Point (°C) Density (g/cm³) Functional Group
2-Phenyl-2-propanol () 202 32–34 0.973 Alcohol
3-Phenylpropene () 219 -18 1.00 Alkene
1-(3-Fluorophenyl)-2-propanone () N/A N/A N/A Ketone

Table 2: Reactivity and Stability Comparisons

Compound Key Reactivity Features
2-(2-Fluorophenyl)propanal High electrophilicity at aldehyde; ortho-fluorine enhances polarity and steric effects
2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal () Reduced electrophilicity due to bulky prenyl group; lower volatility
1-(3-Fluorophenyl)-2-propanone () Lower reactivity in nucleophilic additions compared to aldehydes

Research Findings

  • Structural Insights: X-ray crystallography of 2-(2-fluorobiphenyl-4-yl)propanohydrazide () reveals that fluorophenyl derivatives adopt planar configurations, with fluorine influencing crystal packing via weak intermolecular interactions. This suggests similar structural rigidity in 2-(2-fluorophenyl)propanal .
  • Synthetic Utility : Fluorophenyl oxadiazoles and oxazoles () demonstrate the versatility of fluorinated intermediates in drug discovery, implying that 2-(2-fluorophenyl)propanal could serve as a precursor in analogous syntheses .

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